molecular formula C9H15F2NO3 B1478415 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid CAS No. 2097949-10-3

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid

Cat. No. B1478415
CAS RN: 2097949-10-3
M. Wt: 223.22 g/mol
InChI Key: SQNFWMYYOOBVAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid, can be achieved through various methods. One such method involves the use of pinacol boronic esters in a process known as catalytic protodeboronation . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure is further characterized by the presence of chiral C–H and hydroxyl bonds .

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents

The pyrrolidine ring, a core structure in 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid , is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds. This compound can be used to synthesize novel therapeutic agents with potential applications in treating human diseases. The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles and binding modes to enantioselective proteins .

Drug Design: Enhancing Pharmacokinetic Properties

In drug design, the introduction of a pyrrolidine moiety can significantly alter the physicochemical properties of a molecule, potentially improving its pharmacokinetic parameters. This includes better absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, which are crucial for the development of successful drug candidates .

Biological Activity: Anti-Inflammatory and Anticancer Properties

Pyrrolidine derivatives have been shown to exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, certain pyrrolidine derivatives have demonstrated the ability to inhibit COX-2 with IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents .

Synthetic Strategies: Ring Construction and Functionalization

The compound’s structure provides opportunities for synthetic chemists to employ different strategies for ring construction from cyclic or acyclic precursors. Additionally, the functionalization of preformed pyrrolidine rings, such as proline derivatives, is another avenue for creating compounds with varied biological profiles .

Stereochemistry: Influence on Biological Activity

The stereochemistry of pyrrolidine derivatives plays a significant role in their biological activity. The spatial orientation of substituents and the presence of different stereoisomers can influence the binding affinity and efficacy of drug candidates, making stereochemistry a critical consideration in the design of new compounds .

Natural Products: Alkaloids with Pyrrolidine Moieties

Natural products, particularly alkaloids containing pyrrolidine rings, have been isolated from plants and microorganisms. These compounds exhibit a range of biological activities, such as antioxidant, anti-inflammatory, and antihyperglycemic properties, which can be harnessed for therapeutic applications .

Pharmacophore Modeling: 3D Structure Analysis

Pyrrolidine derivatives can contribute to the three-dimensional (3D) structure of pharmacophores, aiding in the analysis and modeling of drug-receptor interactions. The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation,” enhances the 3D coverage and can improve the selectivity and potency of drug candidates .

properties

IUPAC Name

2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-2-7(8(14)15)12-5-9(10,11)3-6(12)4-13/h6-7,13H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNFWMYYOOBVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
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2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
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2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
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2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 5
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 6
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid

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